2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride
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Overview
Description
2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride is a chemical compound with the molecular formula C11H12N2O2·HCl. It is a derivative of benzoxazole, a bicyclic compound that is widely used in various fields due to its versatile chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride typically involves the reaction of 2-aminophenol with morpholine in the presence of a suitable catalyst. One common method is the condensation reaction between 2-aminophenol and an aldehyde, followed by cyclization to form the benzoxazole ring . The reaction is usually carried out under reflux conditions with a solvent such as ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity. For example, the use of nanocatalysts or metal catalysts can enhance the reaction rate and selectivity . The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its wide range of applications in medicinal chemistry.
Morpholine: A related compound with similar structural features and chemical properties.
Uniqueness
2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride is unique due to its combined structural features of both morpholine and benzoxazole, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-morpholin-3-yl-1,3-benzoxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-4-10-8(3-1)13-11(15-10)9-7-14-6-5-12-9;/h1-4,9,12H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDRMQVVHFJGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NC3=CC=CC=C3O2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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